molecular formula C11H14O3 B2562833 (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol CAS No. 2230789-55-4

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol

Cat. No. B2562833
CAS RN: 2230789-55-4
M. Wt: 194.23
InChI Key: XOJMKLPAOQRYPJ-MRVPVSSYSA-N
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Description

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol, also known as MDMA, is a psychoactive drug that has been a topic of scientific research for many years. MDMA is a synthetic drug that is chemically similar to both stimulants and hallucinogens, and it has been used in various therapeutic settings due to its unique properties.

Scientific Research Applications

Antiproliferative Activity

Research on similar compounds to (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol shows significant applications in antiproliferative activity. Compounds extracted from Daphniphyllum macropodum Miq, including neolignans, have shown to inhibit cancer cell growth, particularly in human NSCLC A549 and H460 cell lines. These compounds induce apoptosis in cancer cells through the mitochondrial pathway (Ma et al., 2017).

Anti-Inflammatory Properties

Another study focuses on the synthesis of racemic (R,S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid and its R and S enantiomers, noting their anti-inflammatory properties. These compounds have been compared with other anti-inflammatory agents, and some have shown higher activity (Vazquez et al., 1997).

Antidepressant Potential

Further research into 1-aryloxy-3-piperidinylpropan-2-ols, which are structurally related, shows potential as antidepressants. These compounds have dual activities, acting as 5-HT1A receptor antagonists and serotonin reuptake inhibitors. They have shown efficacy in elevating extracellular serotonin levels and in the quick recovery of neuron firing (Takeuchi et al., 2003).

Antifungal and Antibacterial Activities

Compounds similar to (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol have also been studied for their antifungal and antibacterial properties. For instance, certain triazole derivatives demonstrated significant antifungal activity, notably against Candida albicans and Candida krusei (Tang et al., 2013). Similarly, benzothiazole derivatives have been investigated for their antimicrobial activities, showing high to moderate activity against selected microorganisms (Al-Omran & El-Khair, 2011).

Applications in Chemical Synthesis

There is also considerable interest in these compounds for their applications in chemical synthesis. Vinylphosphonium salt mediated reactions involving alkyl propiolates and aminophenols or hydroxyphenols have been explored for synthesizing various derivatives (Yavari et al., 2006).

Corrosion Inhibition

Another field of application is in corrosion inhibition. Benzothiazole derivatives, for example, have been synthesized to study their corrosion inhibiting effect on steel in acidic solutions (Hu et al., 2016).

properties

IUPAC Name

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8,12H,4-5,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJMKLPAOQRYPJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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